Methyl octanoate

Catalog No.
S576137
CAS No.
111-11-5
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl octanoate

CAS Number

111-11-5

Product Name

Methyl octanoate

IUPAC Name

methyl octanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3

InChI Key

JGHZJRVDZXSNKQ-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OC

Solubility

Insoluble in water; very soluble in alcohol, ether
In water, 64.4 mg/l @ 20 °C
0.0644 mg/mL at 20 °C
soluble in alcohol; insoluble in wate

Synonyms

Methyl Ester Octanoic Acid; Agnique ME 890; Caprylic Acid Methyl Ester; Methyl Caprylate; Methyl n-Octanoate; NSC 3710; Pastel M 8; Pastell M 08; Radia 7984; Uniphat A 20; Witconol 1095; Witconol 2309

Canonical SMILES

CCCCCCCC(=O)OC

Methyl octanoate, also known as methyl caprylate, is a colorless liquid with a fruity odor []. Found naturally in various plants and microorganisms [], it holds potential applications in diverse scientific research fields:

Biodiesel Production

Methyl octanoate, along with other fatty acid methyl esters (FAMEs), can be derived from various feedstocks like vegetable oils and animal fats. This biofuel alternative is being explored for its potential sustainability and reduced environmental impact compared to traditional fossil fuels []. Researchers are investigating methods to optimize the production of methyl octanoate and other FAMEs for efficient biodiesel production [].

Drug Delivery Systems

Due to its biocompatibility and lipophilic nature (attracted to fat), methyl octanoate is being explored as a potential carrier for drug delivery systems. These systems aim to deliver drugs to specific targets within the body, enhancing their effectiveness and reducing side effects []. Research is ongoing to evaluate the efficacy and safety of using methyl octanoate in various drug delivery applications [].

Food Science and Flavoring Applications

Methyl octanoate contributes to the characteristic flavors of various fruits and food products []. In food science research, it is used to study flavor perception and develop novel flavoring agents. Additionally, its antimicrobial properties are being explored for potential applications in food preservation [].

Methyl octanoate, also known as methyl caprylate, is a colorless liquid ester with a fruity odor. Its chemical formula is C9H18O2\text{C}_9\text{H}_{18}\text{O}_2, and it is characterized by the presence of an ester functional group (-COO-). This compound is naturally found in various fruits and dairy products, contributing to their flavor profiles. Methyl octanoate is commercially produced for applications in the food and fragrance industries, as well as for its potential use as a biofuel alternative due to its sustainability and reduced environmental impact compared to traditional fossil fuels .

Typical of esters:

  • Esterification: The formation of methyl octanoate occurs through the reaction of methanol and octanoic acid in the presence of an acid catalyst:
    CH3OH+CH3(CH2)6COOHcatalystCH3(CH2)6COOCH3+H2O\text{CH}_3\text{OH}+\text{CH}_3(\text{CH}_2)_6\text{COOH}\xleftrightarrow{\text{catalyst}}\text{CH}_3(\text{CH}_2)_6\text{COOCH}_3+\text{H}_2\text{O}
  • Hydrolysis: Under high temperatures or in the presence of water, methyl octanoate can hydrolyze back into methanol and octanoic acid:
    CH3(CH2)6COOCH3+H2OCH3OH+CH3(CH2)6COOH\text{CH}_3(\text{CH}_2)_6\text{COOCH}_3+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{OH}+\text{CH}_3(\text{CH}_2)_6\text{COOH}
  • Transesterification: Methyl octanoate can react with other alcohols to form different esters, a process commonly utilized in biodiesel production .

Methyl octanoate exhibits various biological activities that are currently under investigation:

  • Antimicrobial Properties: Research indicates that methyl octanoate has potential antimicrobial effects, which may be useful in food preservation applications.
  • Drug Delivery Systems: Due to its biocompatibility and lipophilic nature, methyl octanoate is being explored as a carrier for drug delivery systems, enhancing drug effectiveness while minimizing side effects .

The primary method for synthesizing methyl octanoate is through esterification, involving the reaction of methanol with octanoic acid. Other methods include:

  • Transesterification: Using various feedstocks such as vegetable oils or animal fats to produce methyl octanoate as part of biodiesel production.
  • Catalytic Deoxygenation: Methyl octanoate can also be utilized as a model compound in catalytic studies to explore reaction pathways for hydrocarbon production .

Methyl octanoate has diverse applications across various fields:

  • Food Industry: Used as a flavoring agent due to its fruity aroma.
  • Fragrance Industry: Incorporated into perfumes and other scented products.
  • Biodiesel Production: As a fatty acid methyl ester, it serves as a sustainable biofuel alternative.
  • Pharmaceuticals: Investigated for use in drug delivery systems due to its favorable properties .

Studies on the interactions of methyl octanoate focus on its reactivity with acids and other alcohols. Notably:

  • It reacts exothermically with strong oxidizing agents and caustic solutions.
  • The compound's interactions are crucial for understanding its behavior in biological systems and industrial applications .

Methyl octanoate shares similarities with other fatty acid esters, particularly in terms of structure and reactivity. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Methyl hexanoateC7H14O2\text{C}_7\text{H}_{14}\text{O}_2Shorter carbon chain; used in flavoring
Ethyl caprateC10H20O2\text{C}_{10}\text{H}_{20}\text{O}_2One carbon longer; used in food products
Methyl laurateC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_2Longer carbon chain; found in coconut oil
Methyl decanoateC11H22O2\text{C}_{11}\text{H}_{22}\text{O}_2Similar uses; slightly longer carbon chain

Uniqueness of Methyl Octanoate

Methyl octanoate's unique eight-carbon chain gives it distinct flavor characteristics and physical properties that differentiate it from similar compounds. Its biocompatibility makes it particularly suitable for pharmaceutical applications, while its role in biodiesel production highlights its potential for sustainability .

Physical Description

Methyl octanoate appears as a colorless liquid. Insoluble in water and about the same density as water. Used to make other chemicals.
Liquid
Colorless liquid with a strong fruity odor like oranges; [HSDB]
colourless to pale yellow, oily liquid with a winey, fruity, orange odou

Color/Form

COLORLESS, OILY LIQUID

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

158.130679813 g/mol

Monoisotopic Mass

158.130679813 g/mol

Boiling Point

192.9 °C @ 760 mm Hg
194.00 to 195.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Taste

OILY, SOMEWHAT ORANGE TASTE

Density

0.8775 @ 20 °C/4 °C
0.875-0.890

Odor

POWERFUL, WINEY, FRUITY, AND ORANGE-LIKE ODOR

Decomposition

Yields irritating vapors that can cause coughing. When heated to decomposition it emits acrid smoke and irritating flumes.

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

-40 °C

UNII

7MO740X6QL

GHS Hazard Statements

Aggregated GHS information provided by 1805 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 190 of 1805 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1615 of 1805 companies with hazard statement code(s):;
H317 (99.2%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.54 mmHg

Pictograms

Irritant

Irritant

Other CAS

111-11-5
67762-39-4

Wikipedia

Methyl octanoate

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Emollient

Methods of Manufacturing

a) esterification of caprylic acid with methanol, b) alcoholysis of coconut oil.
REACTION OF TRIGLYCERIDES, EG, COCONUT OR PALM KERNEL OIL, WITH METHANOL FOLLOWED BY FRACTIONAL DISTILLATION; REACTION OF CAPRYLIC ACID WITH METHANOL

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Octanoic acid, methyl ester: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
Methyl caprylate...has antibacterial, antilarval, and miticidal properties. ... methyl octanoate occasionally occurs mixed with methyl decanoate.
METHYL ESTER OF CAPRYLATE WAS ALSO STUDIED AND FOUND TO BE A GROWTH INHIBITOR AND WAS EFFECTIVE @ 1%.
NON-ALCOHOLIC BEVERAGES 0.02-1.0 PPM; ICE CREAM, ICES ETC 1.0-10 PPM; CANDY 13 PPM; BAKED GOODS 1.0-40 PPM.
FEMA NUMBER 2728
For more General Manufacturing Information (Complete) data for OCTANOIC ACID, METHYL ESTER (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

METHYL CAPRYLATE HAS BEEN IDENTIFIED AS A VOLATILE COMPONENT OF FERMENTED EGG PRODUCT. THE QUANTITY OF VOLATILE FATTY ACIDS OF FERMENTED EGG PRODUCT WAS MEASURED BY GAS-LIQUID CHROMATOGRAPHY.

Dates

Modify: 2023-08-15
1. A. Brandt et al. “Synergistic Inhibition of Listeria monocytogenes In Vitro through the Combination of Octanoic Acid and Acidic Calcium Sulfate”Journal of Food Protection, vol. 74 pp. 122-125, 20112. F. Nazzi et al. “Octanoic acid confers to royal jelly varroa-repellent properties” Naturwissenschaften, vol. 96 pp. 309-314, 20093. J. Ashitani “Effect of octanoic acid-rich formula on plasma ghrelin levels in cachectic patients with chronic respiratory disease” Nutrition Journal, 2009,8:25 doi:10.1186/1475-2891-8-254. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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